5-Bromo-2-fluoro-N-methylaniline

Description

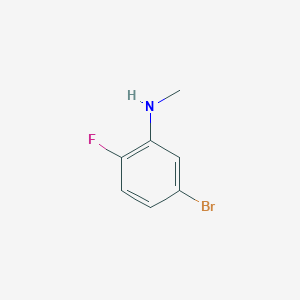

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICFTLHOMUTOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656166 | |

| Record name | 5-Bromo-2-fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153252-25-5 | |

| Record name | 5-Bromo-2-fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-fluoro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Anilines

Halogenated and N-alkylated anilines are foundational building blocks in modern organic synthesis, particularly within the realm of drug discovery. The strategic incorporation of bromine, fluorine, and N-methyl groups, as seen in 5-Bromo-2-fluoro-N-methylaniline, imparts a unique combination of steric and electronic properties. These modifications can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity to biological targets.[1][2] Anilines are prevalent scaffolds in pharmaceuticals; however, their metabolic pathways can sometimes lead to toxicity.[3] Consequently, the development of aniline derivatives with tailored properties is a critical endeavor in creating safer and more efficacious therapeutics.[4] This guide focuses on providing the core physical data and analytical methodologies essential for the effective utilization of this compound in research and development.

Molecular Identity and Structure

The fundamental identity of a compound is the bedrock of all subsequent physical and chemical analysis. The structural arrangement of this compound dictates its inherent properties.

Caption: 2D Structure of this compound

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1153252-25-5 | [5][6][7][8] |

| Molecular Formula | C₇H₇BrFN | [5][8] |

| Molecular Weight | 204.04 g/mol | [5][8] |

| Synonyms | N-Methyl-5-bromo-2-fluoroaniline | [8] |

Physical and Chemical Properties: A Data-Driven Overview

A notable challenge in working with this compound is the scarcity of experimentally determined physical property data. Much of the available information is based on computational predictions. This is not uncommon for novel or specialized reagents. Therefore, the following table presents a combination of available data and predicted values to guide researchers, with the clear delineation between the two.

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source |

| Appearance | Colorless to light yellow liquid | Predicted | [9][10] |

| Melting Point | No data available | Experimental determination is recommended. | N/A |

| Boiling Point | 235.6 ± 30.0 °C | Predicted | [9][10] |

| Density | 1.578 ± 0.06 g/cm³ | Predicted | [9][10] |

| pKa | 2.81 ± 0.25 | Predicted | [9][10] |

| Solubility | No data available | Expected to be soluble in common organic solvents. | N/A |

The predicted liquid state at room temperature is a critical consideration for handling and reaction setup. This contrasts with the isomeric compound, 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3), which is a solid with a melting point of 86-90 °C.[11][12][13][14] This difference highlights how minor positional changes in substituents can significantly impact the crystalline packing and intermolecular forces of a molecule.

Experimental Protocols for Physical Property Determination

Given the lack of comprehensive experimental data, researchers may need to determine these properties in their own laboratories. The following are standardized, field-proven protocols for key physical property measurements.

Workflow for Physical Property Characterization

Caption: Workflow for characterizing physical properties.

Melting Point Determination

The melting point is a crucial indicator of purity.[11] For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected.[11]

Protocol:

-

Sample Preparation: If the sample is solid, crush a small amount into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to load a small amount of the sample. The sample should be tightly packed to a height of 1-2 mm.[15]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Protocol:

-

Sample Preparation: Place a few milliliters of the liquid into a small test tube or fusion tube.

-

Capillary Inversion: Seal one end of a capillary tube and place it, open-end down, into the liquid.

-

Heating: Attach the test tube to a thermometer and heat it in a suitable apparatus, such as a Thiele tube or an aluminum block.[9]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Heat until a continuous and rapid stream of bubbles is observed.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.

Solubility Profiling

Understanding a compound's solubility is critical for its application in reactions, formulations, and biological assays.

Protocol:

-

Solvent Selection: Choose a range of representative solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: In a small test tube, add approximately 10 mg of the compound.

-

Solvent Addition: Add the selected solvent dropwise, shaking vigorously after each addition, up to a total volume of 1 mL.

-

Observation: Record the compound as "soluble" if a clear, homogeneous solution is formed. If it remains as a separate phase or suspension, it is "insoluble."

-

Quantitative Assessment (Optional): For more precise measurements, prepare saturated solutions and determine the concentration using techniques like UV-Vis spectroscopy or HPLC.

Spectroscopic Data

While no specific, publicly available spectra for this compound were identified, predictions based on its structure can be made.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the N-methyl protons, and the N-H proton (if present and not exchanged). The aromatic region will be complex due to splitting from both the fluorine atom and adjacent protons. The N-methyl group will likely appear as a singlet or a doublet depending on the coupling to the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electronic effects of the bromine, fluorine, and N-methylamino substituents.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Safety and Handling

As with all halogenated anilines, this compound should be handled with care in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl or neoprene, as nitrile may have poor compatibility), should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, absorb the material with an inert substance and dispose of it as hazardous waste.

Conclusion and Future Directions

This compound is a valuable, albeit under-characterized, building block for chemical synthesis. While predicted data provides a useful starting point, this guide highlights the critical need for experimental determination of its core physical properties. The provided protocols offer a standardized approach for researchers to generate this essential data, ensuring reproducibility and facilitating the compound's broader application in drug discovery and materials science. As this compound is utilized more frequently, the dissemination of experimentally verified data will be paramount to advancing its potential.

References

- 1. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. 5-Bromo-2-methylaniline(39478-78-9) 1H NMR [m.chemicalbook.com]

- 5. This compound | 1153252-25-5 [sigmaaldrich.com]

- 6. This compound CAS#: 1153252-25-5 [chemicalbook.com]

- 7. This compound | 1153252-25-5 [amp.chemicalbook.com]

- 8. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 9. 5-bromo-N-but-2-ynyl-4-fluoro-2-methylaniline | C11H11BrFN | CID 107591910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

- 11. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 12. math.unipd.it [math.unipd.it]

- 13. appchemical.com [appchemical.com]

- 14. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 15. rsc.org [rsc.org]

An In-Depth Technical Guide to 5-Bromo-2-fluoro-N-methylaniline (CAS No. 1153252-25-5)

This technical guide provides a comprehensive overview of 5-Bromo-2-fluoro-N-methylaniline, a halogenated aniline derivative of significant interest to researchers and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, a plausible and detailed synthetic protocol, expected physicochemical properties, and its potential applications as a strategic building block in medicinal chemistry.

Core Chemical Identity

This compound is a substituted aniline carrying bromo, fluoro, and N-methyl functional groups. This trifunctional nature makes it a versatile intermediate for constructing complex molecular architectures.

| Identifier | Value | Source |

| CAS Number | 1153252-25-5 | [1][2][3] |

| Molecular Formula | C₇H₇BrFN | [3] |

| Molecular Weight | 204.04 g/mol | [2] |

| Synonyms | N-Methyl-5-bromo-2-fluoroaniline | [3] |

Strategic Synthesis Protocol

Proposed Synthetic Pathway: N-Methylation

The introduction of a methyl group onto the nitrogen atom of 5-bromo-2-fluoroaniline is a key transformation. A common and effective method for this is reductive amination or direct alkylation. Below is a detailed protocol for N-methylation using dimethyl sulfate, a powerful methylating agent.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via N-methylation of 5-bromo-2-fluoroaniline.

Materials:

-

5-bromo-2-fluoroaniline

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-fluoroaniline (1 equivalent) in the anhydrous solvent. Cool the solution to 0°C using an ice bath.

-

Addition of Methylating Agent: Add dimethyl sulfate (1.1 equivalents) dropwise to the cooled solution via the dropping funnel, ensuring the temperature does not exceed 5°C. The causality here is to control the exothermic reaction and prevent potential side reactions, such as dialkylation.[4]

-

Base Addition: After the addition of dimethyl sulfate is complete, slowly add a solution of sodium hydroxide (2 equivalents) in water dropwise. The base neutralizes the sulfuric acid byproduct and facilitates the methylation reaction.[4]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel to yield the final product of high purity.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques. Below are the expected characteristics.

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (approx. 6.5-7.5 ppm). A singlet or doublet for the N-H proton (if present, depending on solvent) around 3.5-4.5 ppm, and a singlet for the N-methyl protons around 2.8-3.0 ppm. |

| ¹³C NMR | Aromatic carbons will appear in the 100-160 ppm region, with the carbon attached to fluorine showing a characteristic large coupling constant (J_CF). The N-methyl carbon will appear as a singlet around 30-40 ppm. |

| FT-IR | Characteristic peaks for N-H stretching (for secondary amine) around 3300-3500 cm⁻¹, C-H stretching (aromatic and aliphatic) around 2800-3100 cm⁻¹, C=C stretching (aromatic) around 1400-1600 cm⁻¹, and C-F and C-Br stretching in the fingerprint region.[5] |

| Mass Spec. | The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (204.04). A characteristic isotopic pattern for bromine (M⁺ and M+2 peaks in ~1:1 ratio) will be a key identifier.[6] |

Applications in Drug Discovery and Medicinal Chemistry

Halogenated anilines are crucial building blocks in the synthesis of pharmaceuticals. The presence of bromo, fluoro, and amine functionalities in this compound allows for a variety of subsequent chemical transformations.

Versatile Reaction Sites

Caption: Key reaction sites on this compound.

-

Bromo Group: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various carbon and heteroatom substituents.[1]

-

Fluoro Group: The fluorine atom can participate in nucleophilic aromatic substitution reactions, although it is less reactive than other halogens in this regard. Its presence significantly influences the electronic properties of the aromatic ring.

-

N-Methylamino Group: The secondary amine can be further functionalized through acylation, alkylation, or used as a nucleophile in various bond-forming reactions.

A Case Study: Analogy to SIRT6 Activator Synthesis

While direct applications of this compound are not extensively documented, the closely related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of MDL compounds, which are allosteric activators of sirtuin 6 (SIRT6).[7] SIRT6 is a lysine deacetylase that acts as a tumor suppressor. The structural similarity suggests that this compound could serve as a valuable building block for developing novel kinase inhibitors, enzyme modulators, and other therapeutic agents.

Safety and Handling

As with all halogenated aromatic amines, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is expected to be harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

This compound (CAS No. 1153252-25-5) is a valuable, trifunctional chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its strategic combination of reactive sites allows for diverse and complex molecular elaborations. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to leverage this versatile building block in their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. appchemical.com [appchemical.com]

- 3. 5-溴-2-氟-N-甲基苯胺 CAS#: 1153252-25-5 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 4. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Methylaniline(100-61-8) MS spectrum [chemicalbook.com]

- 7. ossila.com [ossila.com]

An In-Depth Technical Guide to 5-Bromo-2-fluoro-N-methylaniline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological properties of lead compounds. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly sought after by medicinal chemists. Among these, 5-Bromo-2-fluoro-N-methylaniline stands out as a versatile intermediate, offering multiple reaction sites for the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[1][2][3] This guide provides a comprehensive overview of the molecular weight, properties, synthesis, and applications of this compound, offering a technical resource for researchers leveraging this valuable compound in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 204.04 g/mol | [4] |

| CAS Number | 1153252-25-5 | [5][6] |

| Molecular Formula | C₇H₇BrFN | [6] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in water | [7] |

| Appearance | Not available |

It is crucial to distinguish this compound from its isomers, such as 5-Bromo-4-fluoro-2-methylaniline, which has a reported melting point of 86-90 °C.[4][8] The distinct substitution pattern of this compound influences its reactivity and spatial arrangement, which are critical considerations in structure-activity relationship (SAR) studies.

Synthesis and Reactivity

The synthesis of this compound typically proceeds from its precursor, 5-bromo-2-fluoroaniline. The synthetic pathway can be logically broken down into two key stages: the formation of the core aniline structure and the subsequent N-methylation.

Synthesis of the Precursor: 5-Bromo-2-fluoroaniline

A common route to 5-bromo-2-fluoroaniline involves the reduction of 4-bromo-1-fluoro-2-nitrobenzene.[7] This reaction is typically carried out using a reducing agent such as iron powder in the presence of an acid or a salt like ammonium chloride.[7]

Experimental Protocol: Synthesis of 5-Bromo-2-fluoroaniline [7]

-

Reaction Setup: In a reaction vessel, combine 4-bromo-1-fluoro-2-nitrobenzene with ethanol.

-

Addition of Reducing Agent: To this solution, add iron powder and a saturated aqueous solution of ammonium chloride.

-

Reaction Conditions: Heat the mixture with stirring, typically around 70°C, and monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture and filter to remove the iron residues.

-

Extraction and Purification: Concentrate the filtrate and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude 5-bromo-2-fluoroaniline by a suitable method, such as column chromatography or recrystallization, to obtain the desired purity.

Caption: Synthesis of 5-Bromo-2-fluoroaniline via reduction of 4-bromo-1-fluoro-2-nitrobenzene.

N-Methylation of 5-Bromo-2-fluoroaniline

The introduction of the methyl group onto the nitrogen atom of 5-bromo-2-fluoroaniline is the final step in the synthesis of the target compound. This can be achieved through various N-alkylation methods. A common approach involves the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. The choice of base and solvent is critical to ensure efficient and selective methylation.

Conceptual Experimental Protocol: N-Methylation

-

Reaction Setup: Dissolve 5-bromo-2-fluoroaniline in a suitable aprotic solvent (e.g., acetonitrile, DMF).

-

Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, sodium hydride) to deprotonate the aniline nitrogen.

-

Addition of Methylating Agent: Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: Quench the reaction, extract the product into an organic solvent, and purify using standard techniques like column chromatography to yield this compound.

Caption: N-methylation of 5-bromo-2-fluoroaniline to yield the target compound.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the presence of multiple reactive sites on the aromatic ring and the N-methylamino group. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of a wide range of substituents at the 5-position, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

The fluorine atom, positioned ortho to the N-methylamino group, influences the electronic nature of the aromatic ring and can participate in nucleophilic aromatic substitution reactions under certain conditions. The N-methylamino group itself can be further functionalized, although its reactivity is generally lower than that of the bromine atom in cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated anilines are crucial building blocks in the synthesis of a wide array of biologically active molecules, particularly in the development of kinase inhibitors.[9][10][11] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2]

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its molecular weight of 204.04 g/mol and its versatile reactivity make it an attractive starting material for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. While specific physicochemical and spectroscopic data for this compound are not widely published, its synthesis from 5-bromo-2-fluoroaniline is a feasible and logical route. As the demand for sophisticated and highly optimized drug candidates continues to grow, the utility of fluorinated intermediates like this compound is set to expand, solidifying its role as a key component in the medicinal chemist's toolbox.

References

- 1. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 5. parchem.com [parchem.com]

- 6. This compound | 1153252-25-5 [sigmaaldrich.com]

- 7. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]

- 8. ossila.com [ossila.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

Introduction: The Strategic Value of a Dihalogenated N-Methylaniline Building Block

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-N-methylaniline

This compound (CAS No. 1153252-25-5) is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry and materials science.[1][2] Its strategic importance lies in the orthogonal reactivity of its functional groups: the nucleophilic secondary amine, the bromine atom amenable to cross-coupling reactions, and the fluorine atom that can influence molecular conformation and metabolic stability. This trifunctional nature allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs).[2][3] Notably, related aniline structures are key components in the synthesis of activators for sirtuin 6 (SIRT6), a lysine deacetylase that has emerged as a significant target in cancer therapy.[1]

This guide provides a comprehensive overview of a robust and field-proven synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers and drug development professionals.

| Property | Value | Source |

| CAS Number | 1153252-25-5 | [4][5][6] |

| Molecular Formula | C₇H₇BrFN | |

| Molecular Weight | 204.04 g/mol | |

| Synonyms | N-Methyl-5-bromo-2-fluoroaniline | [7] |

Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of this compound is most logically approached via a two-stage process. A retrosynthetic analysis reveals the most practical disconnection at the N-methyl bond, pointing to the key precursor, 5-Bromo-2-fluoroaniline (CAS No. 2924-09-6). This intermediate, in turn, is readily accessible from a commercially available nitroaromatic compound through a standard reduction reaction. This strategy avoids the complexities of direct bromination or fluorination of a pre-methylated aniline, which could lead to regioisomeric mixtures and challenging purifications.

The overall synthetic workflow is outlined below.

Caption: High-level overview of the two-stage synthesis.

Part I: Synthesis of the Key Intermediate: 5-Bromo-2-fluoroaniline

The cornerstone of this synthesis is the efficient production of 5-Bromo-2-fluoroaniline. This is achieved through the reduction of the corresponding nitro-compound, a classic and highly scalable transformation in industrial chemistry.

Causality of Method Selection: Metal-Acid Reduction

While several methods exist for nitro group reduction, including catalytic hydrogenation[8][9], the use of iron powder in the presence of an acid catalyst like ammonium chloride is often preferred for its cost-effectiveness, high yield, and operational simplicity.[10] This method avoids the use of high-pressure hydrogen gas and expensive noble metal catalysts. Furthermore, catalytic hydrogenation carries an inherent risk of hydrodebromination (loss of the bromine substituent), a side reaction that would compromise the yield of the desired intermediate. The iron/NH₄Cl system is robust and selective for the nitro group, making it a trustworthy choice for this transformation.

Caption: Reaction scheme for the synthesis of the key intermediate.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-fluoroaniline

This protocol is adapted from established industrial procedures.[10]

-

Reactor Setup: To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add powdered iron (Fe) and a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Addition of Starting Material: In a separate vessel, dissolve 4-bromo-1-fluoro-2-nitrobenzene in 95% ethanol. Add this solution to the stirred iron/ammonium chloride slurry.

-

Reaction Execution: Heat the reaction mixture to 70°C and maintain vigorous stirring. The reaction is exothermic and may require initial cooling to control the temperature. Monitor the progress of the reaction by a suitable chromatographic method (e.g., HPLC or TLC) until the starting material is fully consumed (typically 12-24 hours).

-

Work-up and Isolation:

-

Upon completion, cool the mixture to room temperature.

-

Filter the entire reaction slurry through a pad of diatomaceous earth (Celite®) to remove the iron oxides and unreacted iron. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to remove the bulk of the ethanol.

-

Perform a liquid-liquid extraction of the remaining residue with ethyl acetate and water. Separate the organic layer.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-bromo-2-fluoroaniline.

-

-

Purification: The crude product is often of sufficient purity for the next step. If required, further purification can be achieved by vacuum distillation or column chromatography on silica gel. A final drying under high vacuum will remove residual solvents to yield the product as a light yellow solid or oil.[3][10]

Part II: N-Methylation of 5-Bromo-2-fluoroaniline

The final stage of the synthesis involves the selective methylation of the primary amine to furnish the target secondary amine.

Causality of Method Selection: Electrophilic Alkylation

The most direct method for N-methylation is the reaction of the nucleophilic aniline with an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). This reaction requires a non-nucleophilic base to neutralize the acidic byproduct (e.g., HI) generated during the reaction. The base prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. Anhydrous potassium carbonate (K₂CO₃) is an ideal choice as it is inexpensive, effective, and easily removed by filtration after the reaction.

Detailed Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on standard N-alkylation procedures for anilines. Researchers should optimize conditions for their specific setup.

-

Reactor Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-fluoroaniline, anhydrous potassium carbonate (K₂CO₃), and a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

-

Addition of Methylating Agent: Cool the stirred suspension in an ice bath. Slowly add a slight excess (e.g., 1.1-1.2 equivalents) of methyl iodide (CH₃I) dropwise, ensuring the internal temperature remains low.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS. Gentle heating (e.g., 40-50°C) may be required to drive the reaction to completion.

-

Work-up and Isolation:

-

Upon completion, filter the reaction mixture to remove the potassium salts and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product will likely contain some unreacted starting material and potentially a small amount of the di-methylated byproduct. Purification via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) is typically required to isolate the pure this compound.

Caption: The complete two-step synthesis pathway with key reagents.

Safety Considerations

-

Anilines: 5-Bromo-2-fluoroaniline is harmful if swallowed, in contact with skin, or inhaled, and causes significant skin and eye irritation.[11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.

-

Methylating Agents: Methyl iodide is toxic, a suspected carcinogen, and a potent alkylating agent. All handling must be performed in a fume hood with extreme caution.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.[4][11]

Conclusion

The described two-step synthesis, proceeding through the reduction of 4-bromo-1-fluoro-2-nitrobenzene followed by N-methylation of the resulting 5-bromo-2-fluoroaniline, represents a reliable, scalable, and logical pathway for the production of this compound. The choice of robust and cost-effective reagents at each stage ensures the practicality of this route for both academic research and industrial drug development applications. The final product is a versatile chemical intermediate poised for use in the synthesis of a new generation of complex molecules.

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 1153252-25-5 [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. aboundchem.com [aboundchem.com]

- 8. nbinno.com [nbinno.com]

- 9. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 10. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]

- 11. aksci.com [aksci.com]

An In-Depth Technical Guide to 5-Bromo-2-fluoro-N-methylaniline: A Versatile Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-N-methylaniline is a halogenated and N-methylated aniline derivative that holds potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an N-methyl group on the aniline scaffold, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential reactivity of this compound, drawing upon established principles of organic chemistry and data from closely related analogues. While specific, peer-reviewed applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs are prevalent in medicinally relevant compounds, suggesting its utility in drug discovery and materials science.

Chemical Identity and Physicochemical Properties

Correct identification and understanding of the physicochemical properties of a chemical entity are paramount for its effective and safe use in research and development.

Structural Confirmation

The definitive structure of this compound is confirmed by its IUPAC name and various chemical identifiers.

-

IUPAC Name: this compound

-

CAS Number: 1153252-25-5[1]

-

Molecular Formula: C₇H₇BrFN[1]

-

Molecular Weight: 204.04 g/mol [1]

-

SMILES: C1=C(F)C=C(Br)C=C1NC

Diagram of the Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Data Summary

While experimentally determined data for this compound is scarce, the following table includes key identifiers. For context, properties of the closely related and more extensively studied isomer, 5-Bromo-4-fluoro-2-methylaniline, are also provided. It is crucial to note that these values are not interchangeable but can offer an approximation.

| Property | This compound Value | 5-Bromo-4-fluoro-2-methylaniline (for comparison) |

| CAS Number | 1153252-25-5 | 627871-16-3[2] |

| Molecular Formula | C₇H₇BrFN | C₇H₇BrFN[2] |

| Molecular Weight | 204.04 g/mol | 204.04 g/mol [2] |

| Melting Point (°C) | Not available | 86-90[2] |

| Boiling Point (°C) | Not available | 266.3 at 760 mmHg (Predicted)[2] |

| Density (g/cm³) | Not available | 1.589 (Predicted)[2] |

Synthesis Methodologies

Hypothetical Synthetic Pathway 1: N-Methylation of 5-Bromo-2-fluoroaniline

This approach would utilize the commercially available 5-Bromo-2-fluoroaniline as a starting material. The N-methylation of anilines can be achieved through various methods, including the Eschweiler-Clarke reaction or direct alkylation with a methylating agent.

Reaction Scheme:

Caption: N-methylation of 5-bromo-2-fluoroaniline.

Detailed Protocol (Exemplary): It is critical to note that the following is a generalized protocol and would require optimization for this specific substrate.

-

Dissolution: Dissolve 5-Bromo-2-fluoroaniline in a suitable solvent, such as tetrahydrofuran (THF) or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the aniline nitrogen.

-

Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Hypothetical Synthetic Pathway 2: Reduction of a Nitro Precursor and N-methylation

This route would commence with a suitable nitrobenzene derivative, such as 4-bromo-1-fluoro-2-nitrobenzene. The nitro group can be reduced to an amine, which is then N-methylated.

Reaction Workflow:

Caption: Synthesis via reduction and N-methylation.

Discussion of the Reduction Step: The reduction of the nitro group is a standard transformation in organic synthesis. Common reagents include:

-

Iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid) in a protic solvent like ethanol or water. This is a classic and cost-effective method.

-

Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

-

Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. This method is often high-yielding and produces clean reactions. A patent for the preparation of the related 2-bromo-5-fluoroaniline describes the use of Raney nickel as a catalyst for the hydrogenation of 2-bromo-5-fluoronitrobenzene[3].

Reactivity and Potential Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

N-Methylamino Group: The secondary amine is nucleophilic and can participate in a variety of coupling reactions, such as amide bond formation and Buchwald-Hartwig amination. The methyl group can also influence the steric and electronic environment of the nitrogen atom.

-

Bromine Atom: The bromo substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Stille couplings. This allows for the introduction of a wide range of aryl, alkyl, and alkynyl groups at this position. The related compound, 5-Bromo-4-fluoro-2-methylaniline, is noted for its utility in cross-coupling reactions at the bromine site[4][5].

-

Fluorine Atom: The fluorine atom can influence the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability. While generally less reactive towards nucleophilic aromatic substitution than other halogens, its presence can activate the ring towards certain transformations. The ortho-fluoro substitution can also impact the conformation of the molecule and its binding to biological targets.

Potential Applications in Drug Discovery: Halogenated anilines are privileged scaffolds in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile point for further chemical modification. Although direct applications of this compound are not well-documented, its structural analogue, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated for their potential in cancer therapy[5][6]. This suggests that this compound could also serve as a valuable building block for the synthesis of novel bioactive compounds.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate with significant potential for use in synthetic and medicinal chemistry. Its trifunctional nature allows for a diverse range of chemical transformations, making it a valuable tool for the construction of complex molecules. While specific applications and detailed experimental protocols for this particular compound are not yet widely published, its structural similarity to key intermediates in drug discovery programs suggests that it could play a role in the development of future therapeutic agents and advanced materials. Researchers working with this compound should rely on established principles of organic synthesis and exercise appropriate safety precautions.

References

Spectroscopic Unveiling of 5-Bromo-2-fluoro-N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure

The structural formula of 5-Bromo-2-fluoro-N-methylaniline is presented below. The strategic placement of the bromo, fluoro, and N-methyl substituents dictates the electronic environment of the aromatic ring and, consequently, its spectroscopic signatures.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (H-3) | ~6.9-7.1 | dd | J(H-F) ≈ 7-9, J(H-H) ≈ 2-3 |

| Ar-H (H-4) | ~6.6-6.8 | t | J(H-H) ≈ 8-9 |

| Ar-H (H-6) | ~7.2-7.4 | dd | J(H-F) ≈ 2-3, J(H-H) ≈ 8-9 |

| NH-CH₃ | ~2.8-3.0 | s | - |

| N-H | ~3.5-4.5 | br s | - |

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

The proton at the C-6 position is expected to appear at the most downfield chemical shift due to the deshielding effects of the adjacent fluorine and bromine atoms. It will likely appear as a doublet of doublets due to coupling with the neighboring proton at C-4 and the fluorine at C-2.

-

The proton at the C-3 position will also be a doublet of doublets, coupling to the adjacent fluorine at C-2 and the proton at C-4.

-

The proton at the C-4 position is expected to appear as a triplet due to coupling with the two adjacent aromatic protons.

The N-methyl group should appear as a singlet in the upfield region of the spectrum. The broad singlet for the N-H proton is characteristic of amines and its chemical shift can be concentration and solvent dependent.

¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound is summarized below. The chemical shifts are reported in ppm.

| Carbon | Predicted Chemical Shift (ppm) | Coupling to F |

| C-1 (C-N) | ~140-145 | d |

| C-2 (C-F) | ~150-155 | d, ¹J(C-F) ≈ 240-250 Hz |

| C-3 | ~115-120 | d |

| C-4 | ~125-130 | s |

| C-5 (C-Br) | ~110-115 | d |

| C-6 | ~120-125 | d |

| N-CH₃ | ~30-35 | s |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to show seven distinct signals.

-

The carbon atom directly attached to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹J(C-F)), resulting in a doublet. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

-

The carbon atoms ortho and meta to the fluorine will also show smaller carbon-fluorine couplings.

-

The carbon atom bonded to the bromine (C-5) will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.

-

The N-methyl carbon will appear as a singlet in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹). Characteristic absorption bands are then assigned to specific functional groups.

Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3350-3450 | Medium |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch (N-CH₃) | 2800-3000 | Medium |

| C=C aromatic stretch | 1500-1600 | Strong |

| N-H bend | 1500-1550 | Medium |

| C-N stretch | 1250-1350 | Strong |

| C-F stretch | 1100-1250 | Strong |

| C-Br stretch | 500-600 | Medium |

Interpretation of the IR Spectrum:

-

N-H Stretch: A characteristic medium-intensity peak is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. The IR spectrum of N-methylaniline shows a peak in this region.[1]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the N-methyl group will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Strong absorptions in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-N Stretch: A strong band in the 1250-1350 cm⁻¹ range is characteristic of the C-N stretching vibration in aromatic amines.

-

C-F and C-Br Stretches: The presence of the carbon-fluorine and carbon-bromine bonds will give rise to strong and medium intensity bands in the fingerprint region of the spectrum, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 203/205 | High | [M]⁺ (Molecular Ion) |

| 188/190 | Medium | [M - CH₃]⁺ |

| 124 | Medium | [M - Br]⁺ |

| 108 | Medium | [M - Br - HF]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[2]

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) should appear as a pair of peaks of nearly equal intensity at m/z 203 and 205.

-

Fragmentation Pathway: A plausible fragmentation pathway under electron ionization is initiated by the loss of a methyl radical from the molecular ion to form a fragment at m/z 188/190. Subsequent loss of a bromine radical would lead to a fragment at m/z 124. Further fragmentation could involve the loss of HF.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound. By combining spectral predictions with the analysis of structurally similar compounds and fundamental spectroscopic principles, a comprehensive and scientifically rigorous interpretation of the compound's key spectral features has been presented. This information is intended to serve as a valuable resource for researchers and scientists in the accurate identification and characterization of this important chemical building block, thereby facilitating its application in drug discovery and materials science.

References

A Senior Application Scientist's Guide to 5-Bromo-2-fluoro-N-methylaniline: Sourcing, Synthesis, and Application in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2-fluoro-N-methylaniline is a strategically important building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring bromine, fluorine, and a secondary amine, offers a versatile scaffold for creating complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, key chemical properties, strategic applications in drug discovery—particularly in the synthesis of kinase inhibitors—and best practices for its handling and procurement. For researchers, understanding the commercial landscape and the chemical's reactivity profile is paramount to accelerating discovery timelines and ensuring the integrity of synthetic campaigns.

Chemical Identity and Core Properties

To ensure precision in procurement and application, it is critical to distinguish this compound from its isomers. The primary identifier is its CAS (Chemical Abstracts Service) number.

dot

Caption: Core Chemical Identifiers for this compound.

It is crucial not to confuse this compound with its isomers, such as 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3)[1][2] or 5-Bromo-2-fluoroaniline (CAS 2924-09-6)[3][4], as the positional differences of the substituents dramatically alter reactivity and subsequent biological activity in derived molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇BrFN | |

| Molecular Weight | 204.04 g/mol | [1][2] |

| Appearance | Typically a solid powder, may vary from pale purple to amber | [2][5] |

| Melting Point | 86 - 90 °C | [2][6] |

| Boiling Point | 105 °C @ 12 mmHg | [7] |

| Density | ~1.589 - 1.694 g/cm³ |[6][7] |

Commercial Availability and Supplier Landscape

This compound is available commercially through various specialty chemical suppliers who cater to the research and development sector. It is typically sold as a "building block" or "intermediate" for organic synthesis.

Table 2: Selected Commercial Suppliers

| Supplier | CAS Number | Purity/Notes |

|---|---|---|

| Parchem | 1153252-25-5 | Specialty chemical supplier.[8] |

| Sigma-Aldrich | 1153252-25-5 | Available through their marketplace, often for early discovery researchers. |

| BLD Pharm | 1153252-25-5 | Listed as a fluorinated building block.[3] |

It is important to note that some suppliers, like Sigma-Aldrich, may provide this product as part of a collection for early discovery and may not perform independent analytical data collection; the buyer often assumes responsibility for confirming identity and purity.[9]

Procurement Protocol for Research Professionals

A systematic approach is essential for sourcing high-quality starting materials, which directly impacts experimental reproducibility and success.

dot

Caption: A standardized workflow for the procurement of specialty chemicals.

Strategic Importance in Drug Discovery

The utility of this compound stems from its distinct reactive sites, making it a valuable scaffold in medicinal chemistry. Halogenated anilines are crucial intermediates for the synthesis of Active Pharmaceutical Ingredients (APIs).[10] The fluorine atom, in particular, is a prized feature in drug design for its ability to improve metabolic stability, enhance binding affinity, and modulate the basicity (pKa) of the nearby amine.[11]

Application in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes that regulate cellular processes, and their dysregulation is implicated in diseases like cancer.[12][13] Small molecule kinase inhibitors have revolutionized targeted therapy.[12][13] The aniline scaffold is a common motif in many approved kinase inhibitors, often interacting with the hinge region of the kinase's ATP-binding site.[14]

The specific structure of this compound makes it an ideal starting point for building kinase inhibitors through established synthetic strategies like palladium-catalyzed cross-coupling reactions.[14]

Reactivity Profile and Synthetic Utility

The synthetic versatility of this molecule is its greatest asset. Each functional group offers a distinct chemical handle for elaboration.

dot

Caption: Key reactive sites and corresponding synthetic transformations.

-

The Bromine Atom : This is the primary site for palladium-catalyzed cross-coupling reactions. It allows for the facile formation of carbon-carbon (e.g., Suzuki, Stille) or carbon-nitrogen (Buchwald-Hartwig amination) bonds.[2][14] This is the most common strategy for introducing new aromatic or heteroaromatic systems, which are essential for modulating the pharmacological profile of the final compound.

-

The N-methylamino Group : The secondary amine can undergo standard reactions such as acylation to form amides, sulfonamides, or reductive amination. This site is often used to connect to other parts of a molecule or to fine-tune solubility and hydrogen bonding capabilities.

-

The Fluorine Atom : While less reactive than the bromine in cross-coupling, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), particularly if the ring is further activated. More importantly, its strong electron-withdrawing nature influences the reactivity of the entire aromatic ring and the basicity of the aniline nitrogen.

Safety, Handling, and Storage

As with any halogenated aromatic amine, proper safety protocols are mandatory. This compound and its analogs are classified as hazardous.

Table 3: GHS Hazard Information for Structurally Similar Anilines

| Hazard Class | Statement | Precautionary Code | Source |

|---|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P270, P280 | [15][16] |

| Skin Corrosion/Irritation | Causes skin irritation. | P302+P352 | [15][16] |

| Eye Damage/Irritation | Causes serious eye irritation. | P305+P351+P338 | [15][16] |

| Target Organ Toxicity | May cause respiratory irritation. | P271 |[15] |

Recommended Handling Protocol

-

Engineering Controls : Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[15]

-

Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[15][17]

-

Handling : Avoid generating dust.[17] Use personal protective equipment.[17] Wash hands thoroughly after handling.[5]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][16] Keep in a dark place under an inert atmosphere.[7]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]

Conclusion

This compound (CAS 1153252-25-5) is more than a mere catalog chemical; it is a versatile and enabling tool for the modern medicinal chemist. Its commercial availability through specialized suppliers, combined with a predictable and powerful reactivity profile, makes it a cornerstone intermediate for constructing novel molecular entities, especially in the highly competitive field of kinase inhibitor development. A thorough understanding of its properties, procurement channels, and safe handling procedures is essential for any research professional aiming to leverage this potent building block in their synthetic endeavors.

References

- 1. 5-Bromo-4-fluoro-2-methylaniline (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. ossila.com [ossila.com]

- 3. 2924-09-6|5-Bromo-2-fluoroaniline|BLD Pharm [bldpharm.com]

- 4. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 7. lookchem.com [lookchem.com]

- 8. parchem.com [parchem.com]

- 9. 5-Bromo-2-fluoro-4-methylaniline | Sigma-Aldrich [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

- 17. Page loading... [guidechem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-fluoro-N-methylaniline

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, for its efficacy in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate, offering a powerful tool for creating complex molecular architectures.[3][4][5] This guide focuses on a substrate of significant interest in drug discovery: 5-Bromo-2-fluoro-N-methylaniline.

The unique arrangement of substituents on this aromatic ring presents a distinct set of challenges and considerations for achieving a successful Suzuki coupling:

-

The Aryl Bromide: The bromine atom at the 5-position serves as the reactive handle for the palladium-catalyzed cross-coupling. The reactivity of aryl bromides in Suzuki couplings is generally robust, falling between the highly reactive aryl iodides and the more challenging aryl chlorides.[6]

-

The Ortho-Fluoro Substituent: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, which can influence the rate of oxidative addition, the first and often rate-determining step in the catalytic cycle.[2] Furthermore, the ortho-positioning of the fluorine can play a role in directing C-H activation, a potential side reaction.[7][8]

-

The N-Methylaniline Group: This electron-donating group, positioned meta to the bromine, can modulate the electronic properties of the aryl bromide. More critically, the secondary amine functionality introduces the possibility of a competing Buchwald-Hartwig amination reaction, where the palladium catalyst facilitates the coupling of an amine with the aryl halide.[9][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the Suzuki coupling of this compound. We will delve into the mechanistic underpinnings of the reaction to inform rational experimental design, offer detailed protocols, and provide troubleshooting strategies.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Suzuki-Miyaura coupling's catalytic cycle is paramount for optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][11][12]

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2][3] This is often the rate-limiting step of the cycle.

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step requires the activation of the organoboron species by a base.[4][13][14]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Optimizing Reaction Conditions: A Data-Driven Approach

The success of the Suzuki coupling of this compound hinges on the careful selection of the catalyst system, base, and solvent.

Catalyst and Ligand Selection

For sterically hindered or electronically challenging substrates, the choice of ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be effective, but often, more specialized ligands are required to achieve high yields.[15]

| Catalyst System | Ligand Type | Key Advantages | Considerations |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Commercially available, easy to handle. | Can be less effective for hindered substrates. |

| Pd(OAc)₂ / Buchwald Ligands | Biaryl phosphines (e.g., SPhos, XPhos) | Bulky and electron-rich, promoting oxidative addition and reductive elimination.[15] | Higher cost. |

| Pd-PEPPSI Catalysts | N-Heterocyclic Carbene (NHC) Ligands | Highly active for cross-coupling of unreactive aryl chlorides, suggesting good performance with aryl bromides.[4] | May require specific reaction conditions. |

| PdCl₂(dppf) | Bis(diphenylphosphino)ferrocene | A robust and versatile catalyst system. |

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation.[5][13][16] The choice of base can significantly impact the reaction rate and yield.

| Base | Strength | Common Applications & Considerations |

| K₂CO₃ / Na₂CO₃ | Moderate | Widely used, often in aqueous solvent mixtures.[13] |

| Cs₂CO₃ | Stronger | Often provides higher yields, particularly with hindered substrates.[15] |

| K₃PO₄ | Moderate | Effective in a variety of solvent systems and often a good choice for challenging couplings.[13][15] |

| KF | Weak | Can be used when base-labile functional groups are present.[4] |

Solvent Selection: More Than Just a Medium

The solvent not only dissolves the reactants but can also influence the reaction's outcome.[17][18][19] Aprotic polar solvents are commonly employed.

| Solvent | Properties | Typical Use |

| 1,4-Dioxane / Water | Polar aprotic / protic mixture | A common and effective solvent system for many Suzuki couplings.[3] |

| Toluene / Water | Nonpolar / protic mixture | Another frequently used biphasic system.[5] |

| 2-MeTHF | Polar aprotic ether | Can offer improved yields in some cases.[20] |

| DMF / DMAc | Polar aprotic | Can be effective but may lead to side reactions at high temperatures. |

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Conditions with Pd(PPh₃)₄

This protocol is a good starting point for initial screening.

Caption: Experimental workflow for Suzuki coupling.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a reaction flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

-

Add K₂CO₃ to the mixture.

-

Heat the reaction to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Conditions for Challenging Couplings with a Buchwald Ligand

This protocol is recommended for sterically hindered or electron-poor boronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

SPhos (0.05 equiv)

-

K₃PO₄ (3.0 equiv)

-

2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

In a glovebox, add Pd₂(dba)₃ and SPhos to a reaction flask.

-

Add 2-MeTHF and stir for 10 minutes to form the active catalyst.

-

Add this compound, the arylboronic acid, and K₃PO₄.

-

Seal the flask and remove it from the glovebox.

-

Heat the reaction to 100 °C.

-

Monitor the reaction as described in Protocol 1.

-

Follow the work-up and purification steps outlined in Protocol 1.

Troubleshooting and Considerations

-

Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, switching to a more active ligand system (e.g., a Buchwald ligand), or using a stronger base like Cs₂CO₃.[15]

-

Side Reactions: The primary potential side reaction is the Buchwald-Hartwig amination of the starting material or product.[9] This can sometimes be suppressed by using milder bases and lower reaction temperatures. The formation of homocoupled biaryl products from the boronic acid can also occur.

-

Protodeboronation: Boronic acids can be susceptible to decomposition, especially at elevated temperatures. Using a boronate ester (e.g., a pinacol ester) can improve stability.[11]

-

Reaction Monitoring: It is crucial to monitor the reaction to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel compounds in drug discovery and development. While the substrate presents unique challenges due to its electronic and functional group makeup, a systematic and mechanistically informed approach to reaction optimization can lead to high yields of the desired products. By carefully selecting the catalyst system, base, and solvent, researchers can successfully employ this powerful C-C bond-forming reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 20. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Nucleophilic Aromatic Substitution on 5-Bromo-2-fluoro-N-methylaniline

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules central to the pharmaceutical and agrochemical industries. This reaction facilitates the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings. The substrate, 5-Bromo-2-fluoro-N-methylaniline, presents an interesting case for regioselective functionalization due to the presence of two different halogen substituents with distinct electronic properties and leaving group abilities in the context of the SNAr mechanism.

This application note provides a comprehensive guide to understanding and performing nucleophilic aromatic substitution on this compound. We will delve into the mechanistic underpinnings that govern the regioselectivity of this transformation, offer a detailed experimental protocol for a representative reaction, and discuss the broader applications of the resulting products in drug discovery and materials science.

Scientific Principles and Mechanistic Insights

The feasibility and outcome of a nucleophilic aromatic substitution reaction are dictated by the electronic landscape of the aromatic ring. In this compound, the substituents play distinct and crucial roles:

-

Fluorine (F) at C2: Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack.

-

Bromine (Br) at C5: Bromine is also electronegative and exerts an inductive electron-withdrawing effect, albeit weaker than fluorine.

-

N-methylamino (-NHMe) at C1: The amino group is a strong electron-donating group through resonance (+R) and a weak electron-withdrawing group by induction (-I). The resonance effect typically dominates, increasing the electron density of the ring, which is generally unfavorable for SNAr. However, its position relative to the potential leaving groups is critical for stabilizing the reaction intermediate.